molecular formula C19H23N3O3S B6937234 N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide

N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide

Cat. No.: B6937234
M. Wt: 373.5 g/mol
InChI Key: WHRIKVGOTOVDNN-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, a phenylethyl moiety, and a dimethylsulfamoyl group attached to a pyridine ring

Properties

IUPAC Name

N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-22(2)26(24,25)18-11-10-16(13-20-18)19(23)21-17(15-8-9-15)12-14-6-4-3-5-7-14/h3-7,10-11,13,15,17H,8-9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIKVGOTOVDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Phenylethyl Moiety: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a suitable catalyst.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-2-phenylethyl)-6-(methylsulfamoyl)pyridine-3-carboxamide
  • N-(1-cyclopropyl-2-phenylethyl)-6-(ethylsulfamoyl)pyridine-3-carboxamide
  • N-(1-cyclopropyl-2-phenylethyl)-6-(propylsulfamoyl)pyridine-3-carboxamide

Uniqueness

N-(1-cyclopropyl-2-phenylethyl)-6-(dimethylsulfamoyl)pyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the dimethylsulfamoyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different alkyl groups.

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